1-(4-Ethoxycarbonylphenyl)piperazine-d8
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Overview
Description
1-(4-Ethoxycarbonylphenyl)piperazine-d8 is a deuterated compound used primarily in biochemical and proteomics research. The molecular formula of this compound is C13H10D8N2O2, and it has a molecular weight of 242.34 . The deuterium labeling makes it particularly useful in various scientific studies, including metabolic research and environmental analysis.
Preparation Methods
The synthesis of 1-(4-Ethoxycarbonylphenyl)piperazine-d8 involves the reaction of 4-ethoxycarbonylphenylpiperazine with deuterated reagents. The specific synthetic routes and reaction conditions are often proprietary and may vary depending on the manufacturer. Industrial production methods typically involve the use of deuterated solvents and catalysts to ensure the incorporation of deuterium atoms into the final product .
Chemical Reactions Analysis
1-(4-Ethoxycarbonylphenyl)piperazine-d8 undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
1-(4-Ethoxycarbonylphenyl)piperazine-d8 has a wide range of scientific research applications:
Chemistry: Used as a reference standard in nuclear magnetic resonance (NMR) spectroscopy due to its deuterium labeling.
Biology: Employed in metabolic studies to trace biochemical pathways.
Medicine: Utilized in drug development and pharmacokinetic studies to understand the behavior of drugs in the body.
Industry: Applied in environmental analysis to detect pollutants and in quality control processes.
Mechanism of Action
The mechanism of action of 1-(4-Ethoxycarbonylphenyl)piperazine-d8 is primarily related to its role as a labeled compound in research. The deuterium atoms in the molecule allow researchers to track its movement and interactions within biological systems. This helps in understanding molecular targets and pathways involved in various biochemical processes .
Comparison with Similar Compounds
1-(4-Ethoxycarbonylphenyl)piperazine-d8 can be compared with other similar compounds such as:
1-(4-Ethoxycarbonylphenyl)piperazine: The non-deuterated version of the compound.
Ethyl 4-piperazinobenzoate-d8: Another deuterated compound with similar applications.
N-(4-Ethoxycarbonylphenyl)piperazine-d8: A compound with a slightly different structure but similar uses in research.
Properties
CAS No. |
1330052-64-6 |
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Molecular Formula |
C13H18N2O2 |
Molecular Weight |
242.348 |
IUPAC Name |
ethyl 4-(2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl)benzoate |
InChI |
InChI=1S/C13H18N2O2/c1-2-17-13(16)11-3-5-12(6-4-11)15-9-7-14-8-10-15/h3-6,14H,2,7-10H2,1H3/i7D2,8D2,9D2,10D2 |
InChI Key |
OQEHTFFLOHTFSB-UFBJYANTSA-N |
SMILES |
CCOC(=O)C1=CC=C(C=C1)N2CCNCC2 |
Synonyms |
4-(1-Piperazinyl)benzoic Acid Ethyl Ester-d8; Ethyl 4-Piperazinobenzoate-d8; N-(4-Ethoxycarbonylphenyl)piperazine-d8; |
Origin of Product |
United States |
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